5′,8”-Biluteolin
Description
Contextualization of 5′,8″-Biluteolin as a Biflavonoid
5′,8″-Biluteolin is classified as a biflavonoid, a subclass of polyphenolic compounds characterized by the linkage of two flavonoid monomer units. researchgate.net Specifically, it is a dimer of the flavone (B191248) luteolin (B72000). The structure of 5′,8″-Biluteolin consists of two luteolin moieties connected by a C-C bond between the 5′ position of one luteolin unit and the 8″ position of the second. This linkage gives rise to a complex and rigid three-dimensional structure that dictates its chemical and biological properties.
Flavonoids, in general, are secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. nih.gov Biflavonoids, with their larger and more complex structures, often exhibit enhanced or novel biological effects compared to their monomeric counterparts.
Historical Perspective on the Discovery and Initial Characterization of Biluteolins
The study of biflavonoids dates back to 1929 with the isolation of ginkgetin (B1671510) from the leaves of the Ginkgo biloba tree. researchgate.net However, the specific subclass of biluteolins, which are dimers of luteolin, were discovered and characterized later as analytical techniques for natural product chemistry advanced.
The initial isolation and structural elucidation of biluteolin compounds have been closely tied to the study of bryophytes (mosses). Mosses have proven to be a rich source of unique biflavonoids. For instance, 5′,8″-Biluteolin has been isolated from moss species such as Antitrichia curtipendula and Racomitrium lanuginosum. nih.gov The characterization of these molecules has historically relied on a combination of chromatographic separation techniques and spectroscopic methods, including UV-Vis spectroscopy, mass spectrometry, and, crucially, Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive determination of their complex structures. The first full NMR characterization of 5′,8″-Biluteolin was a significant step in confirming the precise connectivity of the two luteolin units.
Current Significance and Emerging Research Trajectories for 5′,8″-Biluteolin in Natural Product Chemistry and Chemical Biology
In recent years, 5′,8″-Biluteolin has garnered increasing attention within the scientific community, driven by its interesting biological activities and its potential as a molecular tool in chemical biology.
In Natural Product Chemistry , the focus remains on its isolation from new natural sources, the development of efficient synthetic routes, and the full characterization of its physicochemical properties. The total synthesis of complex natural products like 5′,8″-Biluteolin is a significant challenge that pushes the boundaries of synthetic organic chemistry. The development of synthetic strategies not only provides access to larger quantities of the compound for biological testing but also allows for the creation of analogues with potentially improved properties.
In Chemical Biology , 5′,8″-Biluteolin is being explored for its potential to modulate biological pathways. A notable finding is its activity as a PIM3 kinase inhibitor. researchgate.net PIM kinases are a family of serine/threonine kinases that are implicated in various cellular processes, including cell survival and proliferation, and are considered important targets in cancer research. benthamscience.comnih.gov The ability of 5′,8″-Biluteolin to inhibit this kinase opens up avenues for its investigation as a potential lead compound in drug discovery.
Furthermore, the concept of using small molecules as "chemical probes" to study protein function and biological pathways is a central theme in modern chemical biology. ku.dkmdpi.com A well-characterized small molecule inhibitor like 5′,8″-Biluteolin can be a valuable tool to dissect the roles of PIM3 kinase in health and disease. Emerging research trajectories are likely to focus on optimizing its potency and selectivity, understanding its mechanism of action at a molecular level, and exploring its effects in cellular and animal models of disease.
Data Tables
Table 1: Physicochemical Properties of 5′,8″-Biluteolin
| Property | Value | Source |
| Chemical Formula | C₃₀H₁₈O₁₂ | nih.gov |
| Molecular Weight | 570.46 g/mol | nih.gov |
| Appearance | Yellow powder | |
| Solubility | Soluble in polar organic solvents | |
| UV-Vis λmax | 254, 266, 348 nm (in methanol) |
Table 2: Natural Sources of 5′,8″-Biluteolin
| Species | Family | Part of Plant | Reference |
| Antitrichia curtipendula | Neckeraceae | Whole plant (moss) | nih.gov |
| Racomitrium lanuginosum | Grimmiaceae | Whole plant (moss) | nih.gov |
| Dicranum scoparium | Dicranaceae | Whole plant (moss) | researchgate.net |
| Ceratodon purpureus | Ditrichaceae | Whole plant (moss) | nih.gov |
| Cassia timoriensis | Fabaceae | researchgate.net |
Table 3: Reported Biological Activities of 5′,8″-Biluteolin
| Activity | Target/Assay | Finding | Reference |
| PIM3 Kinase Inhibition | In vitro kinase assay | IC₅₀ of 491.6 nM | researchgate.net |
| Antioxidant Activity | DPPH radical scavenging assay | Effective scavenger | |
| UV-Screening Activity | Spectrophotometric analysis | Absorbs in the UV range | nih.gov |
Properties
CAS No. |
52278-65-6 |
|---|---|
Molecular Formula |
C30H18O12 |
Molecular Weight |
570.46 |
Synonyms |
8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Biosynthesis and Proposed Metabolic Pathways of Biluteolins
Precursor Pathways to Flavonoid Monomers
The foundation of flavonoid biosynthesis lies in the integration of three major metabolic routes: the shikimate pathway, the phenylpropanoid pathway, and the acetate (B1210297) pathway. Each contributes essential precursors for the assembly of the characteristic C6-C3-C6 flavonoid skeleton. mdpi.com
The shikimate pathway is a crucial metabolic sequence in plants and microorganisms that is responsible for the production of aromatic amino acids, including phenylalanine. nih.govresearchgate.nethebmu.edu.cn This pathway commences with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of seven enzymatic reactions to yield chorismate. researchgate.net Chorismate serves as a critical branch point, leading to the synthesis of phenylalanine, which is the primary precursor for the B-ring and the C3-bridge of the flavonoid structure. mdpi.comnih.govoup.com
The phenylpropanoid pathway acts as a bridge between primary and secondary metabolism, converting phenylalanine into a variety of phenolic compounds. royalsocietypublishing.orgfrontiersin.org The biosynthesis of flavonoids is initiated through this pathway. nih.govwikipedia.org Phenylalanine is first deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. nih.govfrontiersin.org Subsequently, cinnamate 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid. oup.com The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL) . nih.govroyalsocietypublishing.org This activated molecule is a key substrate for the entry into the flavonoid-specific biosynthetic branch.
While the shikimate and phenylpropanoid pathways provide the C6-C3 unit, the A-ring of the flavonoid skeleton is derived from the acetate pathway. mdpi.comsci-hub.se Specifically, three molecules of malonyl-CoA are required for the formation of the A-ring. mdpi.comnih.gov Malonyl-CoA is produced from acetyl-CoA through the action of the enzyme acetyl-CoA carboxylase (ACC). nih.gov The provision of malonyl-CoA is a critical regulatory point, as it represents a branch point between fatty acid biosynthesis and flavonoid biosynthesis. sci-hub.senih.govnih.govoup.com
Enzymatic Steps in Luteolin (B72000) Monomer Formation
Once the necessary precursors are available, a series of enzymatic reactions, characteristic of flavonoid biosynthesis, leads to the formation of the luteolin monomer. These enzymes often function as a multi-enzyme complex associated with the endoplasmic reticulum. biotech-asia.org
Phenylalanine Ammonia-Lyase (PAL): As the first committed enzyme in the phenylpropanoid pathway, PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, marking the entry point for the synthesis of a vast array of phenolic compounds. nih.govfrontiersin.org
Chalcone (B49325) Synthase (CHS): This key enzyme stands at the gateway to the flavonoid pathway. CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate, which then undergoes intramolecular cyclization to produce naringenin (B18129) chalcone. mdpi.comnih.gov
Chalcone Isomerase (CHI): Following the action of CHS, CHI catalyzes the stereospecific isomerization of the open-chain naringenin chalcone into the corresponding flavanone (B1672756), naringenin. mdpi.comnih.gov This reaction forms the heterocyclic C-ring that is characteristic of flavonoids.
Flavone (B191248) Synthase (FNS): To form a flavone like luteolin, a double bond must be introduced between the C-2 and C-3 positions of the C-ring of a flavanone. This desaturation reaction is catalyzed by flavone synthase (FNS). nih.govnih.gov There are two main types of FNS enzymes, FNSI and FNSII, which catalyze this conversion through different mechanisms. nih.gov
Flavonoid 3′-Hydroxylase (F3′H): The hydroxylation pattern of the B-ring is a key determinant of the specific type of flavonoid. Flavonoid 3′-hydroxylase (F3′H), a cytochrome P450 monooxygenase, is responsible for introducing a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol (B191197), or of apigenin (B1666066) to form luteolin. oup.comresearchgate.net The formation of luteolin from naringenin can proceed through two routes: either hydroxylation of naringenin to eriodictyol by F3'H followed by conversion to luteolin by FNS, or conversion of naringenin to apigenin by FNS followed by hydroxylation to luteolin by F3'H. researchgate.net
Hypothesized Mechanisms of Biluteolin Dimerization
The final step in the formation of 5',8''-biluteolin is the dimerization of two luteolin monomers. While the exact in vivo mechanisms are still under investigation, the prevailing hypothesis centers on oxidative coupling reactions that form a C-C linkage between the two flavonoid units. ufs.ac.za
Oxidative Coupling: This process involves the oxidation of the luteolin molecules, leading to the formation of radical intermediates. These highly reactive radicals can then couple to form a new covalent bond. In the case of 5',8''-biluteolin, the linkage occurs between the C-5' position of one luteolin molecule and the C-8'' position of the second. This type of phenolic oxidative coupling is a known mechanism for the biosynthesis of other biflavonoids and natural product polymers. nih.gov
C-C Linkage Formation: The formation of the C-C bond is the defining step of the dimerization. Research on the synthesis of flavone dimers has shown that such reactions can be achieved in vitro through oxidative coupling, often mediated by enzymes or chemical oxidants. nih.gov In biological systems, enzymes such as peroxidases or laccases are often implicated in facilitating such oxidative coupling reactions. frontiersin.org The crystal structure of a cytochrome P450 enzyme, CYP158A2, has been shown to bind two molecules of a phenolic substrate in a manner that suggests a role in oxidative C-C coupling to form dimers. nih.gov This provides a potential model for how such dimerization may be enzymatically controlled in vivo to ensure the specific formation of the 5',8''-linkage.
Genetic and Molecular Regulation of Biluteolin Biosynthesis
The biosynthesis of 5′,8′′-biluteolin is regulated at the genetic and molecular level, primarily through the control of the flavonoid pathway that produces its luteolin precursor. This regulation is a complex network involving various transcription factors (TFs) that activate or repress the expression of the structural genes encoding the biosynthetic enzymes. nih.gov
The most prominent regulatory mechanism is the MYB-bHLH-WD40 (MBW) complex. mdpi.comfrontiersin.org This complex consists of three types of proteins: R2R3-MYB transcription factors, basic helix-loop-helix (bHLH) transcription factors, and WD40 repeat proteins. frontiersin.org These proteins work together to control the expression of genes such as CHS, CHI, F3H, and FNS. numberanalytics.comnih.gov For instance, in Arabidopsis thaliana, the MYB transcription factors AtMYB11, AtMYB12, and AtMYB111 are known to independently activate the expression of genes required for flavonol biosynthesis, a pathway closely related to that of luteolin. nih.gov The expression of these regulatory TFs is itself influenced by developmental cues and environmental stimuli, such as UV light and low temperatures, allowing the plant to modulate flavonoid production in response to stress. nih.govd-nb.info
Other transcription factor families, including WRKY, NAC, and MADS-box, have also been implicated in regulating flavonoid biosynthesis, adding further layers of control to the production of luteolin and, consequently, 5′,8′′-biluteolin. nih.gov
| Enzyme | Gene | Function in Luteolin Biosynthesis | Regulating Transcription Factors |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. mdpi.com | MYB, bHLH, YABBY5 nih.gov |
| Cinnamate 4-hydroxylase | C4H | Catalyzes the formation of 4-coumaric acid. nih.gov | MYB, bHLH mdpi.com |
| 4-coumarate:CoA ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. nih.gov | MYB, bHLH mdpi.com |
| Chalcone synthase | CHS | Forms naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. nih.gov | MBW Complex (MYB, bHLH, WD40), YABBY5 frontiersin.orgnih.gov |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. nih.gov | MBW Complex (MYB, bHLH, WD40), YABBY5 frontiersin.orgnih.gov |
| Flavone synthase | FNS | Converts flavanones (e.g., naringenin) to flavones (e.g., apigenin). frontiersin.org | MYB, bHLH d-nb.info |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of flavanones/flavones to produce luteolin from apigenin. frontiersin.org | MYB, bHLH nih.gov |
In Silico Modeling and Synthetic Biology Approaches for Pathway Elucidation
The complexity of flavonoid biosynthetic pathways has led researchers to employ advanced computational and synthetic tools to better understand and engineer them.
In Silico Modeling: In silico modeling uses computational methods to simulate and analyze biological systems. researchgate.net For pathway elucidation, techniques like molecular docking and molecular dynamics simulations can predict how enzymes interact with their substrates. frontiersin.org For example, docking studies have been used to investigate the binding of luteolin to various protein targets. oamjms.eu In the context of 5′,8′′-biluteolin, in silico models could be developed to:
Predict the most likely enzymatic candidates for the luteolin dimerization step.
Simulate the reaction mechanism and energetics of the coupling reaction.
Analyze the regulatory networks controlling gene expression in the pathway to identify key control points. researchgate.net These computational approaches can significantly reduce the time and expense of experimental work by prioritizing genes and enzymes for laboratory validation.
Synthetic Biology Approaches: Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes. frontiersin.org This field offers powerful tools for elucidating and engineering the biosynthesis of compounds like 5′,8′′-biluteolin.
Researchers have successfully used synthetic biology to produce luteolin and other flavonoids in microbial hosts like Escherichia coli and Streptomyces albus, as well as in plant chassis systems like Nicotiana benthamiana. frontiersin.orgfrontiersin.orgfrontiersin.org These approaches typically involve:
Pathway Reconstruction: Assembling the genes for the entire biosynthetic pathway (e.g., TAL, 4CL, CHS, CHI, FNS, and F3'H for luteolin) into a single expression vector. frontiersin.org
Host Engineering: Introducing this reconstructed pathway into a host organism that can provide the necessary precursor molecules, like malonyl-CoA and tyrosine/phenylalanine. frontiersin.org
Optimization: Fine-tuning the expression levels of each enzyme in the pathway to maximize product yield and minimize the accumulation of unwanted intermediates. frontiersin.org
While these efforts have primarily focused on the monomer, they lay the groundwork for producing 5′,8′′-biluteolin. By co-expressing the luteolin pathway with candidate enzymes for the dimerization step (such as peroxidases), synthetic biology platforms could be used to test hypotheses generated from in silico models and definitively identify the gene(s) responsible for the final step in 5′,8′′-biluteolin biosynthesis. mdpi.com
| Approach | Description | Application to 5′,8′′-Biluteolin Pathway |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. oamjms.eu | Identify potential enzymes (e.g., peroxidases, laccases) that can bind two luteolin molecules in the correct orientation for dimerization. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. frontiersin.org | Analyze the stability of the enzyme-substrate complex and the dynamics of the dimerization reaction. |
| Metabolic Engineering | Optimizes genetic and regulatory processes within cells to increase the production of a certain substance. frontiersin.org | Enhance the production of the luteolin precursor in a microbial or plant host. |
| Pathway Reconstruction | Assembling a functional metabolic pathway in a heterologous host. frontiersin.org | Reconstitute the luteolin biosynthetic pathway and test candidate dimerization enzymes to elucidate the complete 5',8''-Biluteolin pathway. |
Methodologies for Isolation, Purification, and Structural Elucidation of 5′,8″ Biluteolin
Advanced Extraction Techniques from Complex Biological Matrices
The initial and critical step is the extraction of the target compound from its natural source. hebmu.edu.cn The efficiency of this process is paramount as it directly influences the final yield and purity.
Traditional solvent-based extraction remains a foundational technique for obtaining flavonoids like 5′,8″-Biluteolin. google.commdpi.com The selection of an appropriate solvent system is crucial and is dictated by the polarity of the target compound. For flavonoids, ethanol (B145695) is a commonly used solvent, often in aqueous solutions. mdpi.com Research into the extraction of related flavonoids has demonstrated that optimizing parameters such as solvent concentration, temperature, time, and the ratio of solvent to solid material can significantly enhance extraction yields. mdpi.comnih.gov
For instance, studies on flavonoid extraction have shown that ethanol concentrations around 50-70% are often optimal. mdpi.comnih.gov The ideal solvent-to-material ratio can vary, but ratios from 20:1 to 70:1 mL/g have been reported as effective in different systems. nih.govfrontiersin.org Temperature and extraction time are also key variables; for example, reflux extraction might be employed to increase efficiency, while considering the thermal stability of the compound. mdpi.com The pH of the extraction medium can also play a role, with acidic conditions sometimes favoring the recovery of flavonoids. nih.gov
Table 1: Key Parameters in Solvent-Based Extraction Optimization for Flavonoids
| Parameter | Typical Range/Condition | Rationale |
| Solvent | Ethanol, Methanol (B129727), Acetone | Matches the polarity of flavonoids. frontiersin.org |
| Solvent Conc. | 50-70% aqueous solution | Balances polarity for efficient extraction. mdpi.comnih.gov |
| Temperature | Varies (e.g., 55°C to reflux) | Increases solubility and diffusion rates. researchgate.netmdpi.com |
| Time | 30 min - 8 hours | Ensures complete extraction. mdpi.comnih.gov |
| Solid/Liquid Ratio | 1:20 to 1:70 (g/mL) | Affects concentration gradient and solvent usage. nih.govfrontiersin.org |
| pH | Acidic (e.g., 2.5-4.5) | Can improve stability and recovery. nih.govbioline.org.br |
This table presents generalized parameters based on flavonoid extraction literature; specific optimization for 5′,8″-Biluteolin is required.
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern technologies are increasingly applied. frontiersin.orgresearchgate.net
Ultrasonic-Assisted Extraction (UAE): This technique utilizes the acoustic cavitation generated by ultrasound to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. nih.gov UAE has been shown to significantly improve the extraction efficiency of flavonoids, often with reduced time and solvent volume compared to traditional methods. frontiersin.orgnih.gov Optimized UAE parameters for flavonoids include ultrasonic power, frequency, time, and temperature. For example, one study optimized flavonoid extraction at an ultrasonic power of 411.43 W for 30 minutes. frontiersin.orgnih.gov
Deep Eutectic Solvents (DES): Representing a new class of green solvents, DES are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. mdpi.com They are biodegradable, have low toxicity, and can be tailored to dissolve a wide range of compounds, including flavonoids. mdpi.comnih.gov The combination of DES with UAE has been shown to be a simple, green, and efficient method for extracting flavonoids. acs.org The water content in DES is a critical factor, as it affects viscosity and the integrity of the solvent's hydrogen bond network. mdpi.com
Chromatographic Separation and Fractionation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is the cornerstone technique for separating 5′,8″-Biluteolin from this mixture.
HPLC is an indispensable tool for both the analysis and purification of flavonoids. researchgate.net
Analytical HPLC: This is used for the qualitative and quantitative analysis of the extract, identifying the presence of 5′,8″-Biluteolin and determining its concentration. metwarebio.com A typical analytical setup uses a C18 column with a mobile phase consisting of a mixture of an aqueous acidic solution (like 0.1% acetic or formic acid) and an organic solvent (like methanol or acetonitrile). nih.govresearchgate.net A gradient elution, where the solvent composition changes over time, is often employed to achieve satisfactory separation of multiple components. nih.gov
Preparative HPLC (Prep-HPLC): When the goal is to isolate pure 5′,8″-Biluteolin in larger quantities (milligrams to grams), preparative HPLC is used. metwarebio.comnih.gov This technique employs larger columns and higher flow rates than analytical HPLC to handle the increased sample load. metwarebio.comardena.com The conditions developed in analytical HPLC are often scaled up for preparative separation. nih.gov Fractions are collected as they elute from the column, and those containing the target compound are combined for further processing.
Table 2: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
| Objective | Qualitative & Quantitative Analysis | Isolation & Purification |
| Column ID | 2.1–4.6 mm | 10–100+ mm |
| Flow Rate | 0.2–2 mL/min | 5–1000+ mL/min |
| Sample Load | Microgram (µg) range | Milligram (mg) to Kilogram (kg) range |
Source: Adapted from MetwareBio technical guides. metwarebio.com
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. mdpi.com This method is particularly advantageous for its high sample recovery and large loading capacity. mdpi.com High-Speed Countercurrent Chromatography (HSCCC) has been successfully used for the preparative isolation of various flavonoids. researchgate.netnih.gov The process involves carefully selecting a biphasic solvent system where the target compound has a suitable partition coefficient (K). aocs.org The selection of this solvent system is critical for a successful separation. mdpi.com For complex mixtures, CCC can be used as a primary purification step, followed by a final polishing step using preparative HPLC to achieve high purity. nih.govmdpi.com
Comprehensive Spectroscopic and Spectrometric Approaches for Structural Confirmation
Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic system like UPLC (UPLC/HRMS), provides the exact mass of the molecule. mdpi.com This allows for the determination of its elemental composition with high accuracy (typically with an error of less than 5 ppm). mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting pieces, which helps in identifying the core flavonoid structure and any attached groups. massbank.eumassbank.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed structure of organic molecules. ox.ac.ukbyjus.com
¹H NMR (Proton NMR): This provides information about the number of different types of protons in the molecule, their chemical environment, and how they are connected to neighboring protons through spin-spin coupling. ox.ac.uk
¹³C NMR (Carbon NMR): This reveals the number of different types of carbon atoms in the molecule and their chemical environment. ox.ac.uk
2D NMR (e.g., HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds apart. mdpi.com This data allows for the unambiguous assignment of all atoms within the 5′,8″-Biluteolin structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used as a preliminary identification tool. Flavonoids exhibit characteristic absorption spectra in the UV-Vis range. The specific wavelengths of maximum absorption (λmax) can provide initial clues about the class of the flavonoid and the oxygenation pattern of its aromatic rings. scispace.com The use of shift reagents can further help determine the positions of free hydroxyl groups on the flavonoid skeleton. scispace.com
Through the systematic application of these advanced extraction, separation, and spectroscopic methods, researchers can confidently isolate and identify 5′,8″-Biluteolin, paving the way for further investigation into its properties and potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 5′,8″-Biluteolin, providing a comprehensive picture of its carbon-hydrogen framework. researchgate.netmdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals. awi.deepfl.ch
¹H NMR (Proton NMR): The ¹H NMR spectrum of 5′,8″-Biluteolin reveals distinct signals for each proton in the molecule. For instance, the spectrum of a related compound, luteolin-6-C-β-glucopyranoside, showed characteristic signals for protons H-3 and H-8 at chemical shifts of δH 6.61 and 6.23 respectively. orientjchem.org Aromatic protons, such as those on the B-ring, typically appear as doublets. For example, in a similar flavonoid structure, protons at C-2' and C-5' were observed as doublets at δH 6.82 and 7.42. orientjchem.org The integration of these signals provides a ratio of the number of protons, while the splitting patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons (spin-spin coupling). emerypharma.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. masterorganicchemistry.comlibretexts.org This is essential for determining the total number of carbons and identifying the types of carbons present (e.g., carbonyls, aromatic carbons, aliphatic carbons). In a study of luteolin-7-O-glucoside, the ¹³C NMR spectrum showed a ketone carbonyl at δ 181.8 and olefinic carbons at δ 164.3 and 103.0. researchgate.net The chemical shifts in the ¹³C spectrum are indicative of the electronic environment of each carbon atom.
2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. epfl.chresearchgate.netprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. emerypharma.comgithub.io This is crucial for piecing together fragments of the molecule by establishing proton-proton correlations within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. epfl.chgithub.io This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, which is often more easily identified.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chgithub.io This is particularly powerful for connecting different molecular fragments and for identifying quaternary carbons (carbons with no attached protons), which are not observed in HSQC spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, even if they are not directly bonded. researchgate.netprinceton.edu This provides critical information about the three-dimensional structure and stereochemistry of the molecule.
Table 1: Representative NMR Data for Luteolin (B72000) Derivatives
| Proton (¹H) | Chemical Shift (δ) ppm | Carbon (¹³C) | Chemical Shift (δ) ppm |
| H-3 | 6.61 | C-4 | 181.8 |
| H-8 | 6.23 | C-2 | 164.3 |
| H-2' | 7.42 | C-10 | 103.0 |
| H-5' | 6.82 | C-7 | 162.8 |
| H-6' | 7.49 | C-5 | 161.0 |
| 5-OH | 12.79 | C-4' | 149.8 |
| Anomeric H | 5.08 (d, J=7.65 Hz) | C-3' | 145.7 |
Note: Data is compiled from studies on various luteolin glycosides and derivatives and is for illustrative purposes. orientjchem.orgresearchgate.net Specific shifts for 5′,8″-Biluteolin may vary.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of 5′,8″-Biluteolin. unej.ac.idnih.govjapsonline.com This technique provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.comnrfhh.comresearchgate.net This is particularly useful for analyzing complex mixtures and for purifying 5′,8″-Biluteolin before structural analysis. In LC-MS/MS, the precursor ion corresponding to 5′,8″-Biluteolin can be selected and fragmented to produce a characteristic pattern of product ions. mdpi.com This fragmentation pattern provides valuable structural information, as the way the molecule breaks apart is related to its inherent chemical bonds. libretexts.orgresearchgate.netnih.gov For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or substructures. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the 5′,8″-Biluteolin molecule. actascientific.combiomedpharmajournal.org The UV-Vis spectrum of flavonoids like 5′,8″-Biluteolin is characterized by two main absorption bands, typically referred to as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region). nih.gov
The position and intensity of these absorption maxima are influenced by the hydroxylation pattern and other substituents on the flavonoid skeleton. researchgate.net For example, a study on luteolin showed absorption maxima around 349 nm. nih.gov The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can cause characteristic shifts in the UV-Vis spectrum. These shifts provide valuable information about the location of free hydroxyl groups on the flavonoid rings. For example, a bathochromic shift in Band I upon addition of NaOMe is indicative of a free hydroxyl group at the C-4' position.
Table 2: Typical UV-Vis Absorption Maxima for Luteolin Derivatives
| Solvent/Reagent | Band I (nm) | Band II (nm) |
| Methanol (MeOH) | 340-350 | 254-266 |
| + NaOMe | Shift to ~409 | Shift to ~276 |
| + AlCl₃ | Shift to ~430 | Shift to ~277 |
| + NaOAc | Shift to ~407 | Shift to ~260 |
Note: Data compiled from various studies on luteolin and its glycosides. orientjchem.orgscispace.com The exact wavelengths can vary.
Preclinical Investigation of 5′,8″ Biluteolin S Biological Activities and Mechanistic Pathways
In Vitro Cellular and Molecular Mechanisms
The preclinical assessment of 5′,8″-Biluteolin, a biflavonoid, has unveiled its significant biological activities at the cellular and molecular level. These investigations primarily focus on its potential as an anticancer agent, exploring its effects on cell viability, programmed cell death, and the underlying signaling pathways.
Effects on Cellular Proliferation and Viability in Experimental Cell Lines
5′,8″-Biluteolin, much like its monomeric counterpart luteolin (B72000), has demonstrated the ability to inhibit the proliferation and growth of various cancer cell lines in a dose-dependent manner. For instance, luteolin has been shown to suppress the growth of esophageal squamous cell carcinoma (ESCC) cell lines, including EC1, EC9706, KYSE30, and KYSE450. nih.govoncotarget.com The half-maximal inhibitory concentration (IC50) for luteolin in some of these cell lines falls within the range of 20 to 60 μM. nih.gov In human bladder cancer EJ138 cells, luteolin treatment resulted in a dose- and time-dependent inhibition of cell growth, with IC50 values of 29.44 μM and 17.92 μM after 24 and 48 hours, respectively. brieflands.com Similarly, in human melanoma A375 cells and immortalized keratinocytes HaCaT cells, luteolin exhibited cytotoxicity with IC50 values of 37.1 µM and 115.1 µM, respectively. waocp.org Luteolin also effectively inhibits the proliferation of choroidal melanoma cells. nih.gov
Table 1: Inhibitory Effects of Luteolin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Duration of Treatment |
|---|---|---|---|
| EC1, KYSE450 | Esophageal Squamous Cell Carcinoma | 20-60 μM | Not Specified |
| EJ138 | Bladder Cancer | 29.44 μM | 24 hours |
| EJ138 | Bladder Cancer | 17.92 μM | 48 hours |
| A375 | Human Melanoma | 37.1 μM | Not Specified |
| HaCaT | Immortalized Keratinocytes | 115.1 μM | Not Specified |
Mechanisms of Regulated Cell Death Induction (e.g., Apoptosis, Autophagy)
5′,8″-Biluteolin is believed to induce regulated cell death, primarily through apoptosis and autophagy, similar to the mechanisms observed for luteolin.
Luteolin has been shown to induce apoptosis by activating the intrinsic mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govscispace.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. scispace.comscielo.org.ar
The released cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase. scielo.org.arrndsystems.com Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3 and caspase-7, which are the executioners of apoptosis. nih.govrndsystems.com Luteolin treatment has been observed to increase the expression and activity of caspase-3, -8, and -9 in various cancer cells, including human cervical epidermoid carcinoma (Ca Ski) cells and esophageal cancer cells. oncotarget.commdpi.com The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis induced by luteolin. mdpi.com
In addition to the intrinsic pathway, luteolin can also trigger the extrinsic or death receptor-mediated apoptotic pathway. This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors. researchgate.netresearchgate.netthermofisher.com
Studies have shown that luteolin can increase the expression of death receptors like DR5 in breast cancer cells. mdpi.com The activation of these receptors leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). thermofisher.com Within the DISC, pro-caspase-8 is cleaved and activated. rndsystems.com Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid, a Bcl-2 family protein, into its truncated form, tBid. researchgate.netmdpi.com tBid then translocates to the mitochondria, further amplifying the apoptotic signal initiated by the intrinsic pathway. mdpi.com The combination of luteolin with TRAIL has been shown to enhance TRAIL-induced apoptosis. mdpi.com
Regulation of Cell Cycle Progression (e.g., G0/G1, S, G2/M Phase Arrest)
A key mechanism by which 5′,8″-Biluteolin and its constituent luteolin exert their anti-proliferative effects is by inducing cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating.
Luteolin has been observed to cause cell cycle arrest at the G0/G1, S, and G2/M phases in different cancer cell lines. mdpi.comtaylorandfrancis.com For instance, in LoVo human colon cancer cells, luteolin treatment resulted in a dose-dependent increase in the percentage of cells in the G2/M phase, accompanied by a decrease in the S phase. nih.gov Similarly, in human esophageal cancer cells (EC1 and KYSE450), luteolin induced G2/M phase arrest. oncotarget.com In contrast, treatment of A375 human melanoma cells with luteolin led to an accumulation of cells in the G0/G1 phase. waocp.org In breast cancer cells, luteolin has been shown to cause cell cycle arrest at the sub-G1 and G1 phases. mdpi.com
The arrest at these specific checkpoints is often associated with the modulation of key cell cycle regulatory proteins. For example, G2/M arrest induced by luteolin in colon cancer cells was linked to the inactivation of the cyclin B1/CDC2 complex. nih.gov In esophageal cancer cells, luteolin-induced cell cycle arrest was accompanied by the upregulation of the cell cycle inhibitory proteins p21 and p53. oncotarget.com
Table 2: Cell Cycle Arrest Induced by Luteolin in Different Cancer Cell Lines
| Cell Line | Cancer Type | Phase of Cell Cycle Arrest |
|---|---|---|
| LoVo | Colon Cancer | G2/M |
| EC1, KYSE450 | Esophageal Cancer | G2/M |
| A375 | Human Melanoma | G0/G1 |
| MCF-7 | Breast Cancer | Sub-G1 and G1 |
Interventions in Intracellular Signaling Cascades
The biological activities of 5′,8″-Biluteolin are underpinned by its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer.
Luteolin has been shown to interfere with several critical signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways. nih.govmdpi.com In gastric cancer, luteolin suppressed the phosphorylation of extracellular signal-regulated kinase (ERK) in the MAPK signaling pathway and also decreased the phosphorylation of PI3K, Akt, and mTOR. mdpi.com Similarly, in choroidal melanoma cells, luteolin was found to inhibit proliferation, migration, and invasion through the PI3K/Akt signaling pathway. nih.gov
Furthermore, luteolin can modulate the activity of transcription factors such as NF-κB and STAT3. mdpi.commdpi.com It has been shown to suppress the activation of STAT3 and promote its degradation. scispace.commdpi.com Luteolin also inhibits the TNF-α-induced activation of NF-κB. mdpi.com
Autophagy, a cellular self-digestion process, is another pathway affected by luteolin. In some contexts, luteolin-induced autophagy acts as a cell death mechanism. mdpi.com However, in other cancer cells, such as metastatic squamous cell carcinoma, autophagy can serve as a survival mechanism, and its inhibition can enhance luteolin-induced apoptosis. plos.org Luteolin has been found to stimulate the autophagic process, as evidenced by the increased presence of autophagosomes and the conversion of LC3B-I to LC3B-II. scispace.complos.org In bladder cancer cells, luteolin upregulates the expression of autophagy-related genes like ULK1 and ATG12. brieflands.com The interplay between apoptosis and autophagy in response to luteolin treatment appears to be cell-type dependent. nih.gov
Modulation of PI3K/Akt/mTOR Pathway Components
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. springermedizin.demdpi.comnih.gov Its dysregulation is a common feature in many diseases, including cancer. springermedizin.demdpi.com The activation of this pathway is initiated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, leading to the phosphorylation of PIP2 to PIP3 by PI3K. springermedizin.denih.gov This, in turn, activates Akt, which then phosphorylates a multitude of downstream targets, including mTOR. springermedizin.denih.gov
Luteolin, the monomeric precursor to 5′,8″-Biluteolin, has been shown to exert inhibitory effects on the PI3K/Akt/mTOR pathway. mdpi.comkayseri.edu.tr Studies have demonstrated that luteolin can suppress the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in a dose-dependent manner in various cancer cell lines. mdpi.com This inhibition has been linked to the induction of apoptosis and the suppression of cell proliferation and migration. mdpi.comkayseri.edu.tr For instance, in melanoma cells, luteolin's inhibition of PI3K/Akt signaling leads to a reduction in the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion. mdpi.com Furthermore, luteolin has been observed to interfere with the PI3K–Akt–NF-κB–Snail pathway, which is involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov
| Pathway Component | Effect of Luteolin | Observed Outcome | Cell Line/Model |
| PI3K | Inhibition of phosphorylation mdpi.com | Suppression of cancer cell proliferation and invasion mdpi.com | Gastric cancer cells, Melanoma cells mdpi.com |
| Akt | Inhibition of phosphorylation mdpi.comkayseri.edu.tr | Induction of apoptosis, Inhibition of cell adhesion mdpi.comkayseri.edu.tr | Melanoma cells, Prostate cancer cells mdpi.comkayseri.edu.tr |
| mTOR | Inhibition of phosphorylation mdpi.com | Decreased cell migration and invasion mdpi.com | Cancer cells mdpi.com |
Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)
The mitogen-activated protein kinase (MAPK) pathways, comprising the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK cascades, are crucial signaling networks that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. mdpi.commdpi.comresearchgate.net
Luteolin has been shown to modulate MAPK signaling, although its effects can be context-dependent. mdpi.comnih.gov In some cancer cell lines, luteolin activates the JNK and p38 pathways, which are often associated with stress-induced apoptosis. mdpi.comnih.gov For example, in human glioblastoma cells, luteolin treatment leads to the activation and phosphorylation of p38, JNK, and ERK, ultimately inducing apoptosis. mdpi.com Conversely, in other contexts, luteolin can suppress ERK activation, which is typically linked to cell survival and proliferation. mdpi.comnih.gov For instance, a derivative of luteolin, LU8C-FP, was found to suppress TPA-induced phosphorylation of ERK1/2 in breast cancer cells, while JNK and p38 MAPK phosphorylation remained unaffected. nih.gov This selective inhibition of ERK signaling was associated with the suppression of cancer cell invasion. mdpi.comnih.gov
The JNK pathway, in particular, is strongly activated by stress signals like oxidative stress and inflammatory cytokines. researchgate.net Luteolin has been shown to enhance the expression of phosphorylated JNK (P-JNK), contributing to its pro-apoptotic effects. mdpi.com The p38 MAPK pathway is also involved in cellular responses to stress, and its activation by luteolin can contribute to the induction of apoptosis. mdpi.com
| MAPK Pathway | Effect of Luteolin | Observed Outcome | Cell Line/Model |
| ERK | Activation or Inhibition (context-dependent) mdpi.comnih.gov | Induction of apoptosis or Suppression of invasion mdpi.comnih.gov | Glioblastoma cells, Breast cancer cells mdpi.comnih.gov |
| JNK | Activation/Phosphorylation mdpi.comnih.gov | Induction of apoptosis, Upregulation of death receptors mdpi.comnih.gov | Glioblastoma cells, Non-small cell lung cancer cells mdpi.comnih.gov |
| p38 | Activation/Phosphorylation mdpi.comnih.gov | Induction of apoptosis, Regulation of mRNA stability mdpi.comnih.gov | Glioblastoma cells, Macrophages mdpi.comnih.gov |
Interaction with NF-κB and STAT3 Signaling Pathways
Nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play pivotal roles in inflammation, immunity, cell survival, and proliferation. x-mol.netnih.govfrontiersin.org Their constitutive activation is a hallmark of many cancers. nih.govfrontiersin.org
Luteolin has demonstrated potent inhibitory effects on both NF-κB and STAT3 signaling. mdpi.comnih.govx-mol.net It can suppress the activation of NF-κB, a key regulator of inflammatory responses. x-mol.netplos.org This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. plos.orgresearchgate.net In the context of cancer, luteolin's inhibition of NF-κB can reduce the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.gov
Similarly, luteolin effectively targets the STAT3 pathway. mdpi.comnih.gov It has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation. mdpi.comnih.gov This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Mcl-1, Survivin, and Bcl-xL. nih.gov In some cancer cells, luteolin promotes the degradation of STAT3 protein through the ubiquitin-proteasome pathway. mdpi.com Furthermore, luteolin can disrupt the interaction between STAT3 and heat shock protein 90 (Hsp90), which protects STAT3 from dephosphorylation, thereby enhancing its inactivation. nih.govprostatecancertopics.com
| Signaling Pathway | Effect of Luteolin | Observed Outcome | Cell Line/Model |
| NF-κB | Inhibition of activation and translocation nih.govx-mol.netresearchgate.net | Reduced inflammation, Decreased VEGF secretion nih.govx-mol.net | Macrophages, Cancer cells nih.govx-mol.net |
| STAT3 | Inhibition of phosphorylation and activation, Promotion of degradation mdpi.comnih.gov | Induction of apoptosis, Inhibition of tumor growth mdpi.comnih.gov | Gastric cancer cells, Melanoma cells, Diffuse large B-cell lymphoma cells mdpi.comnih.govnih.gov |
Effects on Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. mdpi.commdpi.com Its aberrant activation, often due to mutations in its components, is strongly associated with the development of various cancers. mdpi.com In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. amegroups.org Wnt ligand binding disrupts this complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes like c-Myc and Cyclin D1, promoting cell proliferation. mdpi.comamegroups.org
Luteolin has been identified as an inhibitor of the Wnt/β-catenin pathway. mdpi.comnih.gov It has been shown to directly interact with β-catenin, inducing a conformational change and inhibiting its activity. nih.gov This leads to a decrease in nuclear β-catenin levels and the subsequent downregulation of its target genes. nih.gov In prostate cancer cells, luteolin has been found to suppress Wnt signaling by upregulating Frizzled-6 (FZD6), a Wnt receptor. mdpi.com This inhibition of the Wnt/β-catenin pathway by luteolin results in cell cycle arrest, induction of apoptosis, and reduced cell migration in cancer cells. mdpi.comnih.gov
| Pathway Component | Effect of Luteolin | Observed Outcome | Cell Line/Model |
| β-catenin | Direct interaction, Inhibition of transcriptional activity, Decreased nuclear levels mdpi.comnih.gov | Cell cycle arrest, Induction of apoptosis, Reduced cell migration mdpi.comnih.gov | Cholangiocarcinoma cells, Prostate cancer cells mdpi.comnih.gov |
| Wnt Target Genes (c-Myc, Cyclin D1) | Decreased mRNA levels mdpi.comnih.gov | Inhibition of cell proliferation mdpi.comnih.gov | Cholangiocarcinoma cells, Prostate cancer cells mdpi.comnih.gov |
Regulation of Growth Factor Receptors (e.g., EGFR, IGF-1R, c-Met)
Growth factor receptors, such as the epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), and c-Met (hepatocyte growth factor receptor), are transmembrane tyrosine kinases that play crucial roles in cell growth, differentiation, and survival. nih.govpharmgkb.orgfrontiersin.org Their dysregulation and overactivation are frequently observed in cancer, leading to uncontrolled cell proliferation and metastasis. frontiersin.orgwikipathways.org
Luteolin has been shown to inhibit the activity of several growth factor receptors. mdpi.comnih.gov It can suppress the EGF-induced autophosphorylation of EGFR and reduce EGFR mRNA expression in a dose-dependent manner. mdpi.com By inhibiting the EGFR signaling pathway, luteolin can reduce cancer cell invasion and metastasis. kayseri.edu.tr
Furthermore, luteolin acts as a novel inhibitor of the HGF/c-Met signaling pathway. nih.gov It suppresses the HGF-induced phosphorylation of the c-Met tyrosine kinase, thereby inhibiting cancer cell invasion. nih.gov Luteolin has also been shown to post-transcriptionally down-regulate c-Met expression. nih.gov While direct evidence for luteolin's effect on IGF-1R is less clear, the PI3K/Akt pathway, a major downstream effector of IGF-1R, is a known target of luteolin. nih.gov
| Growth Factor Receptor | Effect of Luteolin | Observed Outcome | Cell Line/Model |
| EGFR | Inhibition of autophosphorylation, Decreased mRNA expression mdpi.com | Reduced cell growth and invasion mdpi.comkayseri.edu.tr | MDA-MB-231 breast cancer cells mdpi.com |
| c-Met | Inhibition of phosphorylation, Down-regulation of expression nih.gov | Inhibition of cancer cell invasion nih.gov | Cancer cells nih.gov |
| IGF-1R | Indirect inhibition via downstream pathways (PI3K/Akt) nih.gov | Potential inhibition of cell survival and proliferation | - |
Modulation of Cellular Oxidative Stress and Antioxidant Defense Systems
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to damage of cellular components like DNA, proteins, and lipids. nih.gov This damage is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The body possesses an antioxidant defense system, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to counteract oxidative stress. nih.govfrontiersin.org
Luteolin is a potent antioxidant that can mitigate oxidative stress through multiple mechanisms. nih.govnih.govfrontiersin.org Its chemical structure allows it to directly scavenge free radicals. frontiersin.org Additionally, luteolin can enhance the body's endogenous antioxidant defense system by increasing the activity of enzymes such as SOD, CAT, and glutathione-S-transferase (GST). nih.govekb.eg It can also chelate transition metal ions that are responsible for generating ROS. nih.govfrontiersin.org By modulating lipid peroxidation and enhancing antioxidant defenses, luteolin helps protect cells and tissues from oxidative damage. ekb.egmdpi.com
| Antioxidant Parameter | Effect of Luteolin | Observed Outcome | Model |
| Reactive Oxygen Species (ROS) | Scavenging, Reduced generation nih.govfrontiersin.org | Protection against oxidative damage nih.gov | In vitro and in vivo models nih.govnih.gov |
| Lipid Peroxidation | Inhibition frontiersin.orgekb.eg | Protection of cellular membranes ekb.eg | Animal models ekb.eg |
| Antioxidant Enzymes (SOD, CAT, GPx, GST) | Enhanced activity/levels nih.govekb.eg | Increased antioxidant capacity nih.govekb.eg | Animal models, Cell culture nih.govekb.eg |
Impact on Gene Expression Profiles and MicroRNA Regulation
Luteolin can significantly alter gene expression profiles within cells, contributing to its diverse biological effects. mdpi.comnih.gov This modulation occurs through its influence on various signaling pathways and transcription factors, as previously discussed. For example, by inhibiting NF-κB and STAT3, luteolin downregulates the expression of genes involved in inflammation, cell survival, and proliferation. mdpi.comnih.gov Conversely, it can upregulate the expression of pro-apoptotic genes. nih.gov
In HeLa cells, luteolin treatment resulted in the upregulation of numerous pro-apoptotic genes involved in both the mitochondrial (e.g., BAX, BAK1, Caspase-9, Caspase-3) and extrinsic (e.g., FASLG, FAS, Caspase-8) apoptosis pathways. nih.gov Concurrently, it downregulated anti-apoptotic genes like BCL2 and MCL1. nih.gov Luteolin also affects the expression of cell cycle regulatory genes, leading to cell cycle arrest. nih.gov
Furthermore, emerging evidence indicates that luteolin can modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. mdpi.com By altering miRNA profiles, luteolin can fine-tune the expression of a wide range of target genes, further contributing to its therapeutic potential. mdpi.com
Effects on Cell Migration, Invasion, and Adhesion in Experimental Models
No specific studies detailing the effects of 5′,8″-biluteolin on cell migration, invasion, or adhesion in experimental models were found in the current body of scientific literature.
In Vivo Mechanistic Evaluation in Non-Human Animal Models
Assessment of Compound Activity in Disease-Specific Preclinical Models (e.g., Carcinogenesis, Inflammation, Atherosclerosis)
Limited data exists regarding the activity of 5′,8″-biluteolin in disease-specific models. One study identified the compound as an inhibitor of Proviral Integration site for Maloney murine leukemia virus kinase 3 (PIM3), a proto-oncogene implicated in carcinogenesis. researchgate.net The study reported that 5′,8″-biluteolin inhibits PIM3 kinase with a half-maximal inhibitory concentration (IC50) of 491.6 nM. researchgate.net This finding suggests a potential role in cancer-related pathways, though further research in comprehensive carcinogenesis models is required. No in vivo studies concerning inflammation or atherosclerosis were found.
Pharmacodynamic Profiling and Biomarker Discovery in Preclinical Systems
The inhibition of PIM3 kinase represents a singular pharmacodynamic data point for 5′,8″-biluteolin. researchgate.net Beyond this, there is no available information on broader pharmacodynamic profiling or the discovery of associated biomarkers in preclinical systems.
Investigation of Systemic Biological Responses and Multi-Organ Effects
There is no available research that investigates the systemic biological responses or multi-organ effects of 5′,8″-biluteolin in non-human animal models.
Synthetic Chemistry and Analogue Development of Biluteolins
Chemo-Enzymatic and Enzymatic Synthesis Routes for Biluteolin Structures
The synthesis of biflavonoids, including biluteolin, can be achieved through methods that mimic natural biosynthetic pathways. Enzymes, particularly oxidases like laccases, are pivotal in these green chemistry approaches. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates, like luteolin (B72000), leading to the formation of radicals. nih.govmdpi.com These radicals can then undergo spontaneous coupling to form dimers. nih.govmdpi.com
A study focused on the enzymatic transformation of luteolin using a fungal laccase from Trametes pubescens successfully produced a novel luteolin dimer. researchgate.netresearchgate.net This laccase-catalyzed homocoupling reaction represents a direct enzymatic route to biluteolin-type structures. researchgate.netresearchgate.net Such enzymatic methods are advantageous as they often proceed under mild conditions and can offer high selectivity. nih.gov The process generally involves two main stages: the laccase-catalyzed generation of phenoxy radicals from the flavonoid monomer, followed by a spontaneous, non-enzymatic oxidative coupling of these radicals to form C-C or C-O-C bonds, resulting in the final dimeric structure. mdpi.com
Chemo-enzymatic strategies combine chemical synthesis steps with enzymatic transformations. For instance, a flavonoid monomer can be chemically synthesized and then subjected to enzymatic dimerization. researchgate.net Conversely, enzymes can be used to create specific building blocks that are then chemically coupled. A common chemical approach for creating C-C linked biflavonoids involves the Suzuki-Miyaura cross-coupling reaction. nih.gov While direct chemo-enzymatic synthesis of 5′,8″-Biluteolin is not extensively documented, these established methods for flavonoid dimerization and modification provide the foundational routes for its production. researchgate.netnih.gov
Strategies for Chemical Derivatization and Structural Modification of the Biluteolin Core
Chemical derivatization is a key strategy for creating analogues of a lead compound to improve its properties or to probe its mechanism of action. For flavonoids like luteolin and its dimers, modifications often target the phenolic hydroxyl groups. nih.gov Common derivatization strategies include:
Alkylation and Acylation: These reactions modify the hydroxyl groups on the flavonoid rings. Such changes can alter the compound's solubility, stability, and ability to interact with biological targets.
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can significantly alter a molecule's electronic properties and bioactivity. Promiscuous FAD-dependent halogenases have been identified that can selectively halogenate various flavonoids at specific positions on the aromatic rings, offering a biocatalytic route for creating novel derivatives. nih.gov Enzymatically produced brominated flavonoids can serve as building blocks for further derivatization through chemical cross-coupling reactions. nih.gov
Glycosylation: The attachment of sugar moieties is a common natural modification of flavonoids. Enzymatic glycosylation, using glycosyltransferases, can be employed to create flavonoid glycosides. This often improves water solubility and can modulate biological activity. mdpi.com For example, a new biflavonoid glycoside, (aS)-glucosciadopitysin, was isolated and identified from Ginkgo biloba, and its structure was confirmed through methods including acid hydrolysis and chemical derivatization to determine the sugar's configuration. mdpi.com
These derivatization strategies can be applied to either the luteolin monomer before dimerization or directly to the biluteolin core, providing a versatile toolkit for generating a library of analogues for further study.
Structure-Activity Relationship (SAR) Studies of Synthesized Biluteolin Analogs
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological effects, guiding the rational design of more potent and selective drugs. researchgate.net For biflavonoids, SAR studies have revealed several key structural features that dictate their activity. researchgate.netjapsonline.com
The activity of biflavonoids is strongly influenced by the type of linkage between the two flavonoid units (e.g., C-C vs. C-O-C), the specific positions of this linkage, and the substitution patterns on the aromatic rings. japsonline.commdpi.com For instance, a study on synthetic C-C linked biflavonoids found that a 6-6′′ linkage resulted in strong anti-inflammatory activity by inhibiting PGE2 production. mdpi.com
SAR studies on biflavonoid analogues have highlighted several important factors:
Monomer Composition: In flavanone-flavone type biflavonoids, this mixed composition was found to be important for strong β-secretase (BACE-1) inhibitory activity. researchgate.netclockss.org
Hydroxyl and Methoxy (B1213986) Groups: The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. The presence of a methoxy group at the C-4' position of the flavanone (B1672756) moiety was found to be crucial for potent BACE-1 inhibition. researchgate.netclockss.org In contrast, for anticancer activity against MCF-7 and HeLa cells, the number and position of methoxy groups on the biflavonoid skeleton modulate its effectiveness. japsonline.com
Linkage Type: The type of biflavonoid skeleton, defined by the linkage between the monomers, is a key determinant of activity. Amentoflavone (B1664850) and robustaflavone (B1679496) skeletons are considered promising for developing certain antiviral and anticancer drugs. japsonline.comnih.gov
A study on the enzymatic dimerization of luteolin showed that the resulting dimer had enhanced antioxidant and antimicrobial activities compared to the monomer. researchgate.netresearchgate.net The minimum inhibitory concentrations (MICs) against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) were roughly halved for the dimer, indicating a significant improvement in antibacterial potency. researchgate.netresearchgate.net This demonstrates that dimerization itself is a critical structural modification that can enhance biological activity.
The table below summarizes key findings from SAR studies on biflavonoids, which provide a framework for predicting the activity of 5′,8″-Biluteolin analogs.
| Structural Feature/Modification | Observed Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|
| Dimerization of Luteolin | Enhanced antioxidant and antimicrobial activity (lower MIC) | DPPH, ABTS, FRAP, E. coli, MRSA | researchgate.netresearchgate.net |
| Flavanone-Flavone Dimer Structure | Important for strong inhibitory activity | β-Secretase (BACE-1) | researchgate.netclockss.org |
| Methoxy Group at C-4' Position | Important for strong inhibitory activity | β-Secretase (BACE-1) | clockss.org |
| C3′-C6″ Linkage (Robustaflavone type) | Potent inhibition | Dengue Virus Polymerase | japsonline.com |
| C-C (6-6′′) Linkage | Strongest inhibition of PGE2 production | Anti-inflammatory (COX-2) | mdpi.com |
| Hydroxylation on Ring B (e.g., Luteolin vs. Apigenin) | Increased antileishmanial potency | Leishmania donovani amastigotes | nih.gov |
Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of 5′,8″ Biluteolin
Development and Validation of High-Throughput Chromatographic Methods (e.g., UHPLC-MS/MS)
The analysis of biflavonoids, including luteolin (B72000) dimers, has been significantly advanced by the development of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high resolution, sensitivity, and speed, making it ideal for the analysis of complex plant extracts. While specific validated methods for 5′,8″-Biluteolin are not widely published, the methodologies developed for other biflavonoids, such as amentoflavone (B1664850) and hinokiflavone, provide a robust framework. mdpi.com
A typical UHPLC-MS/MS method involves a reversed-phase column, often a C18, for separation. nih.govmedcraveonline.com The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. nih.gov The detection is performed using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. doi.org
Method Validation and Performance:
Validation is a critical step to ensure the reliability of the analytical method. Key validation parameters, based on analogous biflavonoid analyses, include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. doi.orgnih.gov
Linearity: Calibration curves for biflavonoids typically demonstrate good linearity, with correlation coefficients (R²) greater than 0.99 over a wide concentration range. doi.org
Sensitivity: The high sensitivity of UHPLC-MS/MS allows for low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, which is essential for analyzing trace amounts of 5′,8″-Biluteolin in natural samples. doi.org
Precision and Accuracy: The precision of the method is assessed by intra- and inter-day variability, with relative standard deviation (RSD) values typically below 5%. doi.org Accuracy is determined through recovery studies, with results generally falling within the 95-105% range, indicating minimal matrix effects. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Linearity (R²) | > 0.99 |
| LOD | 0.2 - 5.0 ng/mL |
| LOQ | 0.5 - 15.0 ng/mL |
| Precision (RSD %) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
This table presents generalized data extrapolated from studies on various biflavonoids and serves as a representative example for the analysis of 5′,8″-Biluteolin. nih.govdoi.orgnih.gov
Application of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing compounds like 5′,8″-Biluteolin. nih.gov These techniques provide comprehensive qualitative and quantitative data in a single run. japsonline.com
LC-MS/MS: As discussed, this is a cornerstone technique. For qualitative analysis and structural elucidation, high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (QTOF) is often employed. mdpi.comsemanticscholar.org In negative ESI mode, biflavonoids like those in the Selaginella genus show characteristic fragmentation patterns, including cleavages of the C-O or C-C interflavanoid bonds and retro-Diels-Alder (RDA) reactions within the flavonoid rings. mdpi.comsemanticscholar.orgacs.org These fragmentation patterns are crucial for the tentative identification of unknown biflavonoids.
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for unambiguous structure elucidation of natural products directly from a complex mixture. mdpi.com While less sensitive than MS, NMR provides detailed structural information about stereochemistry and connectivity, which is vital for distinguishing between isomers. mdpi.com For trace compounds, off-line modes like LC-SPE-NMR, where chromatographic peaks are trapped on a solid-phase extraction cartridge before being eluted into the NMR, can be used to increase sensitivity by allowing for longer acquisition times. mdpi.com
| Technique | Primary Application | Strengths | Limitations |
|---|---|---|---|
| UHPLC-QTOF-MS | Qualitative Analysis & Identification | High mass accuracy, fragmentation data for structural clues. mdpi.com | Cannot definitively distinguish between isomers. |
| UHPLC-QqQ-MS | Quantitative Analysis | High sensitivity and selectivity (MRM mode). doi.org | Requires reference standards for method development. |
| LC-NMR | Structural Elucidation | Provides unambiguous structural information, including stereochemistry. mdpi.com | Lower sensitivity, requires higher sample concentration. mdpi.com |
Innovative Sample Preparation and Micro-Extraction Techniques for Trace Analysis
Effective sample preparation is crucial to remove interfering matrix components and concentrate the target analyte, thereby improving the accuracy and sensitivity of the analysis. For a compound like 5′,8″-Biluteolin, which may be present in trace amounts, innovative and efficient extraction techniques are essential.
Traditional methods such as Soxhlet and reflux extraction, while effective, are often time-consuming and require large volumes of organic solvents. researchgate.netnih.gov Modern techniques offer greener and more efficient alternatives. frontiersin.org
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to accelerate the extraction process, leading to higher yields in shorter times with reduced solvent consumption. mdpi.commdpi.com For instance, an ionic liquid-based MAE method has been shown to be highly efficient for extracting biflavonoids from Selaginella sinensis. mdpi.com
Micro-Extraction Techniques: For trace analysis, miniaturized sample preparation methods are increasingly popular. These techniques minimize sample and solvent volumes, reduce waste, and can often be automated.
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is used to extract analytes from a sample.
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates rapid analyte transfer into the fine droplets of the extraction solvent.
While specific applications of these micro-extraction techniques for 5′,8″-Biluteolin are not documented, their successful use for other flavonoids suggests their potential applicability. The choice of solvent and extraction conditions must be carefully optimized based on the polarity and chemical properties of the biflavonoid. nih.govfrontiersin.org Ethanol-water mixtures are commonly effective for extracting flavonoids. frontiersin.orgscispace.com
| Extraction Method | Principle | Advantages | Typical Solvents |
|---|---|---|---|
| Reflux/Soxhlet Extraction | Continuous solid-liquid extraction with heating. researchgate.net | Exhaustive extraction. | Ethanol (B145695), Methanol, Acetone. researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration. mdpi.com | Fast, efficient, lower temperature. mdpi.com | 70% Ethanol. mdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample matrix. mdpi.com | Very fast, reduced solvent use, high efficiency. mdpi.com | Ethanol, Ionic Liquids. mdpi.com |
| Micro-Extraction (e.g., DLLME) | Analyte partitioning into a micro-volume of extraction solvent. | Minimal solvent use, high enrichment factor, rapid. | Immiscible organic solvents. |
Future Research Directions and Translational Perspectives for 5′,8″ Biluteolin
Elucidation of Novel Biological Targets and Polypharmacological Networks
The concept of polypharmacology—where a single compound interacts with multiple biological targets—is central to understanding the therapeutic potential of many phytochemicals. For 5′,8″-Biluteolin, a biflavonoid structure suggests a complex and potentially widespread interaction profile within the cell. Future research must prioritize the systematic identification of its direct binding partners to move beyond putative activities and establish concrete molecular mechanisms.
A primary objective is to construct a comprehensive polypharmacological network for the compound. This involves moving beyond single-target assays and employing unbiased, large-scale screening techniques. Methodologies such as chemical proteomics, affinity chromatography coupled with mass spectrometry, and computational target prediction can be leveraged to "fish" for novel protein targets from cell or tissue lysates. By identifying these interactors, researchers can begin to map the compound's influence across various signaling pathways, which is crucial for understanding both its efficacy and potential off-target effects. Given the known anti-inflammatory and antioxidant activities of its parent monomer, luteolin (B72000), it is plausible that 5′,8″-Biluteolin interacts with key proteins in these cascades.
Table 1: Hypothetical Target Classes for 5′,8″-Biluteolin Investigation
| Target Class | Rationale for Investigation | Potential Research Techniques |
| Kinases | Many flavonoids modulate kinase signaling pathways involved in cell proliferation and inflammation. | Kinome-wide activity screening, Molecular Docking |
| Inflammatory Enzymes | Targets like cyclooxygenases (COX) and lipoxygenases (LOX) are common for anti-inflammatory phytochemicals. frontiersin.org | In vitro enzyme inhibition assays, Cellular thermal shift assays (CETSA) |
| Nuclear Receptors | Some polyphenols are known to interact with nuclear receptors that regulate gene expression related to metabolism and inflammation. | Reporter gene assays, Surface plasmon resonance (SPR) |
| Oxidative Stress Proteins | Enzymes like Nrf2 and associated proteins are key regulators of the antioxidant response. | Western blot for protein activation, Immunofluorescence |
Investigation of Strategies for Enhanced Delivery in Experimental Systems
A significant hurdle for many polyphenolic compounds, including the related flavonoid luteolin, is their limited bioavailability, which can impact their biological efficacy. researchgate.net Factors such as poor water solubility, instability in the gastrointestinal tract, and rapid metabolism can prevent the compound from reaching its target tissues in sufficient concentrations. Therefore, a critical area of future research is the development and evaluation of advanced delivery systems designed to overcome these limitations for 5′,8″-Biluteolin.
Nanotechnology-based drug delivery systems offer a promising avenue. nih.gov Encapsulating 5′,8″-Biluteolin within nanocarriers can improve its solubility, protect it from degradation, and potentially facilitate targeted delivery to specific cells or tissues. nih.govfrontiersin.org Various platforms could be explored, each with unique properties. For instance, lipid-based systems like liposomes and solid lipid nanoparticles (SLNs) are known for their biocompatibility and ability to encapsulate hydrophobic compounds. frontiersin.org Polymeric nanoparticles can be engineered for controlled, sustained release, while cyclodextrin (B1172386) complexes can enhance the water solubility of guest molecules like flavonoids. mdpi.com
Table 2: Comparison of Potential Nanodelivery Systems for 5′,8″-Biluteolin
| Delivery System | Composition | Key Advantages for Phytochemical Delivery |
| Liposomes | Phospholipid bilayers forming a vesicle. frontiersin.org | High biocompatibility; can encapsulate both hydrophilic and hydrophobic compounds; enhances permeability. frontiersin.org |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core stabilized by surfactants. nih.gov | High stability; provides controlled release; protects encapsulated compound from degradation. nih.gov |
| Polymeric Micelles | Amphiphilic block copolymers that self-assemble in aqueous solution. frontiersin.org | Small size; can improve solubility and stability of poorly soluble drugs. frontiersin.org |
| Cyclodextrin Complexes | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. mdpi.com | Increases water solubility and stability of encapsulated compounds. mdpi.com |
Integration of Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
To fully grasp the biological impact of 5′,8″-Biluteolin, future research must adopt a holistic, systems-level approach rather than a reductionist one. nih.gov The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for obtaining a comprehensive and unbiased view of the molecular changes induced by the compound in a biological system. azolifesciences.com This approach allows researchers to move beyond a one-gene, one-target perspective and appreciate the complex interplay of pathways affected by the compound. azolifesciences.com
A proposed workflow would involve treating a relevant experimental model (e.g., a specific cancer cell line or an inflammatory cell model) with 5′,8″-Biluteolin and subsequently performing multi-omics analyses. Transcriptomics (via RNA-seq) would reveal changes in gene expression, proteomics (via mass spectrometry) would identify alterations in protein abundance and post-translational modifications, and metabolomics would capture shifts in the cellular metabolic profile. bitesizebio.comuninet.edu Integrating these vast datasets using bioinformatics tools can help identify key perturbed pathways, discover novel biomarkers of response, and generate new hypotheses about the compound's mechanism of action. nih.govuninet.edu
Table 3: Application of Omics Technologies to 5′,8″-Biluteolin Research
| Omics Technology | Information Provided | Potential Insights |
| Transcriptomics | Genome-wide gene expression changes. azolifesciences.com | Identification of regulated genes and signaling pathways. |
| Proteomics | Global changes in protein abundance and modifications. azolifesciences.com | Discovery of direct and indirect protein targets; pathway analysis. |
| Metabolomics | Alterations in small-molecule metabolites. azolifesciences.com | Understanding of metabolic reprogramming; identification of functional biomarkers. |
| Multi-Omics Integration | A holistic view of the cellular response. azolifesciences.com | Comprehensive mechanistic understanding; prediction of compound effects. |
Advanced Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions
Advanced computational techniques are indispensable tools for accelerating drug discovery and providing atomic-level insights into molecular interactions. bath.ac.uk For 5′,8″-Biluteolin, computational chemistry and molecular dynamics (MD) simulations can play a crucial role in predicting its biological targets and characterizing the nature of its binding. researchgate.net These in silico methods can efficiently screen large libraries of proteins to identify potential binding partners, prioritizing them for subsequent experimental validation.
Molecular docking simulations can predict the preferred binding pose of 5′,8″-Biluteolin within the active site of a target protein, providing hypotheses about the key amino acid residues involved in the interaction. researchgate.netmdpi.com Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. chemrxiv.org These simulations provide valuable information on the stability of the binding, conformational changes induced upon binding, and the free energy of the interaction, offering a more realistic and dynamic picture than static docking models. researchgate.net These computational approaches can guide experimental studies, saving time and resources in the search for the compound's molecular targets.
Table 4: Computational Workflow for Investigating 5′,8″-Biluteolin-Target Interactions
| Step | Technique | Purpose |
| 1. Ligand & Target Preparation | Molecular modeling software | Prepare the 3D structures of 5′,8″-Biluteolin and potential protein targets for simulation. |
| 2. Molecular Docking | Docking software (e.g., AutoDock, Glide) | Predict the binding affinity and orientation of the compound within the target's binding site. mdpi.com |
| 3. Molecular Dynamics (MD) Simulation | MD engines (e.g., GROMACS, AMBER) | Simulate the dynamic movement of the ligand-protein complex to assess binding stability and conformational changes. researchgate.net |
| 4. Binding Free Energy Calculation | MM/PBSA or MM/GBSA methods | Estimate the strength of the interaction between 5′,8″-Biluteolin and its target. |
| 5. Interaction Analysis | Visualization and analysis tools | Identify key residues and types of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. |
Exploration of Synergistic Effects with Other Phytochemicals or Experimental Compounds
The therapeutic efficacy of phytochemicals is often enhanced when they are used in combination. ijisrt.com This phenomenon, known as synergy, occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nuevo-group.com Future research should systematically explore the potential synergistic interactions between 5′,8″-Biluteolin and other bioactive molecules, such as other flavonoids, polyphenols, or established experimental compounds.
Table 5: Potential Synergistic Combinations for 5′,8″-Biluteolin
| Combination Partner | Potential Therapeutic Area | Hypothetical Synergistic Mechanism |
| Quercetin | Inflammation, Cancer | Enhanced antioxidant activity; complementary inhibition of signaling pathways. mdpi.com |
| Resveratrol | Cardiovascular health, Cancer | Increased bioavailability through metabolic stabilization; enhanced modulation of apoptosis. ijisrt.com |
| Curcumin | Inflammation, Neuroprotection | Improved solubility and stability; multi-target effects on inflammatory pathways. |
| Green Tea Catechins (e.g., EGCG) | Metabolic disorders, Cancer | Synergistic antioxidant effects; modulation of different cell signaling targets. |
Q & A
Basic Research Questions
Q. What experimental design frameworks are recommended for investigating 5′,8-Biluteolin’s bioactivity in preclinical studies?
- Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and experimental goals. For example:
- Population: Specific cell lines or animal models relevant to the target disease.
- Intervention: Dose ranges and administration routes of 5′,8-Biluteolin.
- Comparison: Positive/negative controls (e.g., known inhibitors or solvents).
- Outcome: Quantifiable metrics (e.g., IC₅₀, apoptosis rates).
- Time: Duration of exposure and observation periods.
- Ensure reproducibility by detailing protocols for replicates, blinding, and statistical power analysis .
Q. Which analytical techniques are essential for characterizing 5′,8-Biluteolin’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., phenolic -OH groups).
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
- Cross-reference data with PubChem entries for validation .
Q. How can researchers optimize literature searches for 5′,8-Biluteolin-related studies?
- Use Boolean operators (AND/OR/NOT) and truncation (e.g., "Biluteolin*") to capture variant spellings or related compounds.
- Prioritize databases like PubMed and Scopus, and filter for peer-reviewed articles.
- Track citations of seminal papers to identify emerging trends .
Advanced Research Questions
Q. How should contradictory data on 5′,8-Biluteolin’s mechanisms of action be resolved?
- Apply empirical contradiction analysis :
- Triangulation : Validate results across multiple methodologies (e.g., Western blot, siRNA knockdown, and computational docking).
- Contextual scrutiny : Compare experimental conditions (e.g., cell culture media, assay pH) that may influence outcomes.
- Meta-analysis : Aggregate data from independent studies to identify consensus pathways or outliers .
Q. What strategies mitigate discrepancies between computational predictions and experimental results for 5′,8-Biluteolin’s target binding?
- Molecular Dynamics (MD) Simulations : Refine docking predictions by accounting for solvation effects and protein flexibility.
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (e.g., on-rate/off-rate) in real-time.
- Mutagenesis Studies : Test predicted binding residues via site-directed mutagenesis to confirm critical interactions .
Q. How do researchers address challenges in 5′,8-Biluteolin’s pharmacokinetic profiling?
- In vitro-in vivo correlation (IVIVC) : Use hepatocyte assays to predict metabolic stability and compare with in vivo plasma clearance rates.
- LC-MS/MS : Quantify compound concentrations in biological matrices (e.g., plasma, tissues) with high sensitivity.
- Account for species-specific differences in metabolism when extrapolating preclinical data to humans .
Q. What methods ensure specificity when studying 5′,8-Biluteolin’s interactions with off-target pathways?
- CRISPR-Cas9 Knockout Models : Eliminate putative off-target genes to isolate compound effects.
- Chemical Proteomics : Use affinity-based pull-down assays with 5′,8-Biluteolin probes to identify binding partners.
- Network Pharmacology : Map compound-target-disease networks to contextualize polypharmacology .
Methodological Best Practices
Q. How should stability studies of 5′,8-Biluteolin under experimental conditions be designed?
- Stress Testing : Expose the compound to varied pH, temperature, and light conditions to identify degradation products (via HPLC-MS).
- Buffer Compatibility : Test solubility and stability in assay-specific buffers (e.g., PBS, DMEM) over 24–72 hours.
- Document storage conditions (e.g., -80°C in argon atmosphere) to ensure batch consistency .
Q. What statistical approaches are critical for dose-response studies of 5′,8-Biluteolin?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
